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molecular formula C9H9NO4 B1276513 3-Amino-4-(methoxycarbonyl)benzoic acid CAS No. 60728-41-8

3-Amino-4-(methoxycarbonyl)benzoic acid

Cat. No. B1276513
M. Wt: 195.17 g/mol
InChI Key: QKOKLMFCKLEFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133998B2

Procedure details

3-Amino-4-(methoxylcarbonyl)benzoic acid (2.5 g, 12.8 mmol) was dissolved in a mixture of THF-MeOH—H2O (40 mL, 30:5:5) and then LiOH—H2O (2 g, 64 mmol) was added. The mixture stirred at RT over night. The reaction mixture was concentrated and the residue was dissolved in 5 mL of water and then acidified with 6N HCl to pH˜3. The solid was filtered and dried to give the desired product in 63% yield.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
THF MeOH—H2O
Quantity
40 mL
Type
solvent
Reaction Step One
Name
LiOH—H2O
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([O:13]C)=[O:12])[C:5]([OH:7])=[O:6].O[Li].O>C1COCC1.CO.O>[NH2:1][C:2]1[CH:3]=[C:4]([C:5]([OH:7])=[O:6])[CH:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C(=O)OC
Name
THF MeOH—H2O
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
LiOH—H2O
Quantity
2 g
Type
reactant
Smiles
O[Li].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred at RT over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 5 mL of water
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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